molecular formula C18H15FN4O B7732063 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one

Cat. No.: B7732063
M. Wt: 322.3 g/mol
InChI Key: JRTKBMQLCUKCIE-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring fused with a pyrrole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is often formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and a suitable alkylating agent.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring, converting it to a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrrole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benomyl and carbendazim, which are used as fungicides.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid, which is used in the synthesis of pharmaceuticals.

    Fluorophenyl Derivatives: Compounds like fluoxetine, which is used as an antidepressant.

Uniqueness

What sets 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one apart is its unique combination of these three functional groups, which endows it with a distinct set of chemical and biological properties. This makes it a valuable compound for a wide range of applications, from basic research to industrial production.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-fluorophenyl)methyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-12-7-5-11(6-8-12)9-23-10-15(24)16(17(23)20)18-21-13-3-1-2-4-14(13)22-18/h1-8H,9-10,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTKBMQLCUKCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1CC2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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